molecular formula C6H13ClFN B1441849 cis-4-Fluorocyclohexanamine hydrochloride CAS No. 1448310-31-3

cis-4-Fluorocyclohexanamine hydrochloride

Cat. No. B1441849
M. Wt: 153.62 g/mol
InChI Key: YMCMNBQKULHRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-Fluorocyclohexanamine hydrochloride is a chemical compound with the linear formula C6H13ClFN . It is also known by other names such as cis-4-Fluorocyclohexanamine HCl, Trans-4-fluorocyclohexan-1-amine hydrochloride, 4-Fluorocyclohexanamine hydrochloride, and 4-Fluoro-cyclohexylamine hydrochloride .


Synthesis Analysis

The synthesis of cis-4-Fluorocyclohexanamine hydrochloride was conducted via a 3-step, 1-pot reaction . The process started from cis-4-aminocyclohexanol hydrochloride. Fluorination of this compound with diethylaminosulfur trifluoride (DAST) at temperatures ranging from -78 °C to 25 °C gave benzyl trans-4-fluorocyclohexyl carbamate in 14% yield. The removal of the CBz group by catalytic hydrogenation gave trans-4-fluorocyclohexanamine .


Molecular Structure Analysis

The molecular structure of cis-4-Fluorocyclohexanamine hydrochloride is represented by the formula C6H13ClFN . The InChI representation of the molecule is InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H . The Canonical SMILES representation is C1CC(CCC1N)F.Cl .


Physical And Chemical Properties Analysis

The molecular weight of cis-4-Fluorocyclohexanamine hydrochloride is 153.62 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . It has no rotatable bond count .

Scientific Research Applications

  • Synthesis and Stereochemistry

    • cis-4-Fluorocyclohexanamine hydrochloride derivatives have been involved in the synthesis of cis-2-Fluorocyclopropylamine through stereoselective cyclopropanation, indicating its role in creating structurally complex amines Matsuo, Tani, & Hayakawa, 2004.
    • The compound is used as an intermediate in the synthesis of FMOC-Protected Non-Proteogenic Amino Acids, signifying its role in peptide chemistry and drug design Dener et al., 2001.
    • It has been used in studying the influence of hyperconjugative interactions on conformational equilibrium, particularly in cis-2-halocyclohexylamines, highlighting its importance in understanding molecular behavior and interactions Francisco et al., 2019.
  • Pharmaceutical Applications

    • Derivatives of cis-4-Fluorocyclohexanamine hydrochloride have been involved in the hydrolysis process of platinum-based anticancer drugs, indicating its relevance in understanding drug mechanisms and improving cancer treatments Zhu, Raber, & Eriksson, 2005.
    • It's used in the synthesis of cis-4-Propylcyclohexanol, an intermediate for synthesizing materials used in liquid crystal displays, showing its industrial application in material synthesis Wu et al., 2022.
    • It has been involved in the synthesis and characterization of platinum(IV) carbamate complexes, used in cancer therapy, indicating its role in developing novel chemotherapeutic agents Wilson & Lippard, 2011.
  • Analytical and Structural Studies

    • The compound is used in the conformational analysis of cis-2-halocyclohexanols, aiding in understanding solvent effects and molecular dynamics Basso et al., 2011.
    • It is involved in studies demonstrating reversible geometry reorganizations in copper(II) complexes, showing its significance in coordination chemistry and material science Fielden, Long, & Cronin, 2004.

properties

IUPAC Name

4-fluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMNBQKULHRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Fluorocyclohexanamine hydrochloride

CAS RN

1448310-31-3, 923596-01-4
Record name 4-fluorocyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Fluoro-cyclohexanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-Fluorocyclohexanamine hydrochloride
Reactant of Route 2
cis-4-Fluorocyclohexanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
cis-4-Fluorocyclohexanamine hydrochloride
Reactant of Route 4
cis-4-Fluorocyclohexanamine hydrochloride
Reactant of Route 5
cis-4-Fluorocyclohexanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
cis-4-Fluorocyclohexanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.